(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride
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Description
(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, commonly known as R-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride or R-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride salt, is an organic compound with a chemical formula of C8H13Cl2NO2. It is a white crystalline solid that is soluble in water and polar organic solvents. R-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has a variety of applications in the scientific and medical fields, including as a reagent in organic synthesis, as a research tool, and as a therapeutic agent.
Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of organotin compounds using derivatives related to (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, showcasing their potential in creating new materials with antibacterial and antifungal activities (Bhatti et al., 2000). Such compounds are characterized using advanced spectroscopic techniques, indicating their application in the development of new materials with possible antimicrobial properties.
Biological Significance
The structural analogs of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride have been studied for their biological significance. For instance, derivatives of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids have been synthesized and analyzed for their structural properties and potential biological activities (Safonov et al., 2017). These studies contribute to the understanding of how variations in the chemical structure can influence biological activity, paving the way for the development of new pharmacological agents.
Chemical and Molecular Characterization
The compound has also been used as a reference for the development of chiral solvating agents, facilitating the NMR determination of enantiomeric compositions of amines and amino alcohols (Chinchilla et al., 1995). This indicates its utility in analytical chemistry, especially in the resolution and characterization of chiral molecules, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.
Material Science and Engineering
In material science, derivatives of phenylglycine, related to (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, have been investigated for their pseudocapacitance performance, suggesting their application in the development of advanced materials for supercapacitors (Kowsari et al., 2019). This research demonstrates the potential of such compounds in the creation of high-performance energy storage devices.
Antimicrobial Activity
Moreover, compounds synthesized from (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride analogs have been evaluated for their antimicrobial activities, showing promise in the development of new antimicrobial agents (Patel & Shaikh, 2011). This aligns with the ongoing need for novel antibiotics and antimicrobial compounds in the face of rising antibiotic resistance.
properties
IUPAC Name |
(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAMKFMQILIGN-XCUBXKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride |
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